N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide
Description
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a pyridazine ring, both of which are functionalized with cyclopentyl, methyl, ethyl, and carboxamide groups. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-15-14(9-11(2)20-21-15)17(23)19-16-10-18-22(12(16)3)13-7-5-6-8-13/h9-10,13H,4-8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHNWMHCOJKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)C(=O)NC2=C(N(N=C2)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the cyclopentyl and methyl groups via alkylation reactions. The pyridazine ring is then constructed through a series of condensation reactions, and the final step involves the formation of the carboxamide group through amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could result in the formation of halogenated derivatives or amines.
Scientific Research Applications
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling and metabolic pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-ethyl-6-methylpyridazine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: This compound shares the pyrazole ring and cyclopentyl group but differs in its functional groups, leading to different reactivity and applications.
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
